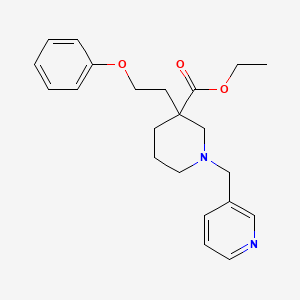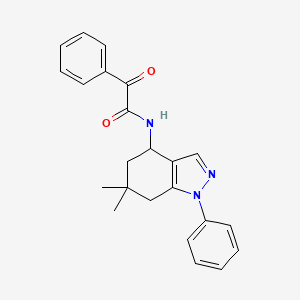
ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate, also known as EPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPC is a piperidine derivative that has shown promising results in various studies, particularly in the areas of neuroprotection and antitumor activity.
Mécanisme D'action
The mechanism of action of ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate is not fully understood, but studies have suggested that it may act through multiple pathways. ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate has been shown to inhibit the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase-2 and inducible nitric oxide synthase. ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective and antitumor activity, ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate has been shown to have anti-inflammatory, antioxidant, and antiplatelet effects. ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate has also been shown to improve cognitive function and memory in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate in lab experiments is its high purity, which allows for accurate and reproducible results. ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate is also relatively easy to synthesize, making it readily available for research. However, one limitation of using ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate research. One area of focus could be on developing more efficient synthesis methods to improve the yield and purity of ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate. Another area of research could be on exploring the potential therapeutic applications of ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate in other areas, such as cardiovascular disease and diabetes. Additionally, further studies could be conducted to elucidate the mechanism of action of ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate and to identify potential drug targets.
Méthodes De Synthèse
The synthesis of ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate involves the reaction of 3-pyridinemethanol with 2-phenoxyethanol, followed by the addition of ethyl 3-bromopropionate and sodium hydride. The resulting compound is then purified through column chromatography to obtain ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate in high purity.
Applications De Recherche Scientifique
Ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. One area of research has focused on its neuroprotective effects. Studies have shown that ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate can protect neurons from oxidative stress and reduce inflammation, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate has also been shown to have antitumor activity, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
ethyl 3-(2-phenoxyethyl)-1-(pyridin-3-ylmethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-2-26-21(25)22(12-15-27-20-9-4-3-5-10-20)11-7-14-24(18-22)17-19-8-6-13-23-16-19/h3-6,8-10,13,16H,2,7,11-12,14-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMWHAXFLNITRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)CC2=CN=CC=C2)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-[3-(3,4-dimethylbenzoyl)phenyl]benzamide](/img/structure/B6040702.png)
![2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6040709.png)
![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}phenol](/img/structure/B6040719.png)
![5-[(2-benzoyl-1H-indol-3-yl)methylene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6040735.png)

![N-(2-chlorobenzyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6040753.png)
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B6040755.png)
![2-(allylamino)-N-[(6-hydroxypyrimidin-4-yl)methyl]benzamide](/img/structure/B6040760.png)
![[1-(2,5-dimethoxy-4-methylbenzyl)propyl]amine hydrochloride](/img/structure/B6040767.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6040780.png)
![4-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)morpholine](/img/structure/B6040787.png)
![1-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-3-piperidinecarboxamide trifluoroacetate](/img/structure/B6040795.png)
![2,6-dimethyl-4-[4-(trifluoromethoxy)benzyl]morpholine](/img/structure/B6040806.png)
![6-(2-chlorophenyl)-N-(1,4-dioxan-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6040812.png)